1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole
Overview
Description
“1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mechanism of Action
Target of Action
The primary targets of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . In the case of Leishmania aethiopica, the active site is Lm-PTR1 . The interaction between the compound and its target results in changes that lead to the death of the target organism .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . The downstream effects of this disruption are the alleviation of the symptoms of leishmaniasis and malaria .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The result of the action of this compound is the death of the target organisms, Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the symptoms of leishmaniasis and malaria .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole in laboratory experiments include its low cost, its ease of synthesis, and its availability. Additionally, this compound is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.
Future Directions
The potential future directions for 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems and other areas of science. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential therapeutic applications of this compound could lead to the development of new drugs and treatments.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as polymers and drugs. It has also been used in the synthesis of polymers for use in drug delivery systems. Additionally, it has been used in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of heterocyclic compounds, such as quinolines and pyridines.
Biochemical Analysis
Biochemical Properties
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it can interact with ROS, reducing oxidative damage to cellular components such as lipids, proteins, and DNA . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its breakdown and elimination from the body . The compound can also influence metabolic flux, altering the levels of various metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. For instance, it may accumulate in the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments such as the mitochondria, where it may affect mitochondrial function and energy production . Additionally, its localization in the nucleus can influence gene expression and cellular responses to stress .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-6-12-10(4)14-15(11(12)5)9-13(16-7-2)17-8-3/h13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZYYLOMPTRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(OCC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200722 | |
Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-11-5 | |
Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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